2-Pyridinecarbonitrile, 3-chloro-6-fluoro-
Overview
Description
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is a pyridine derivative with the molecular formula C6H2ClFN2. This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 6-position on the pyridine ring, along with a nitrile group at the 2-position. It is a fluorinated heterocyclic building block used in various chemical syntheses .
Preparation Methods
The synthesis of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-chloro-6-fluoropyridine with a suitable cyanating agent under controlled conditions. Industrial production methods often employ high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Substitution: The chlorine atom can be replaced by other substituents through reactions with suitable reagents.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- can be compared with other similar compounds such as:
3-Fluoro-2-pyridinecarbonitrile: This compound has a fluorine atom at the 3-position and a nitrile group at the 2-position, but lacks the chlorine atom.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound has two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 5-position.
2-Pyridinecarbonitrile: This compound has a nitrile group at the 2-position but lacks the chlorine and fluorine atoms.
The uniqueness of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Overview
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- (CAS Number: 1207609-53-7) is a heterocyclic compound characterized by a pyridine ring substituted with a cyano group, a chlorine atom at the 3-position, and a fluorine atom at the 6-position. Its molecular formula is C₆H₂ClFN₂, and it has a molecular weight of approximately 190.99 g/mol. This compound is notable for its potential biological activity, particularly as a precursor in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics like Gemifloxacin, which are effective against a wide range of bacterial infections.
Biological Activity
The biological activity of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- stems from its structural properties that enable interactions with various biological targets. The compound has been investigated for its role in the development of bioactive molecules and pharmaceuticals, with specific applications in medicinal chemistry.
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- acts as a ligand that binds to specific enzymes or receptors, modulating their activity. This interaction can lead to therapeutic effects against diseases by influencing metabolic pathways associated with those targets. The pathways involved vary depending on the specific application and target molecule.
Applications in Drug Development
Recent research highlights the compound's utility in drug discovery and development:
Comparative Analysis with Similar Compounds
The unique substitution pattern of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- enhances its reactivity and biological activity compared to structurally similar compounds. Below is a comparative table highlighting key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Fluoropyridine | Fluorine substitution at position 2 | Lacks cyano group; primarily used in agrochemicals |
3-Fluoropyridine | Fluorine substitution at position 3 | Used in pharmaceuticals; different reactivity pattern |
2-Cyano-3-fluoropyridine | Cyano at position 2 and fluorine at position 3 | Similar reactivity but different biological activities |
4-Chloro-3-pyridinecarbonitrile | Chlorine at position 4 | Different antibacterial profile compared to the target compound |
Case Studies and Research Findings
Several studies have demonstrated the efficacy of compounds derived from or related to 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-. For instance:
- Antibacterial Efficacy : A study reported that fluoroquinolone derivatives synthesized from this compound exhibited potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Toxicological Assessments : Toxicity studies have shown that certain derivatives do not exhibit acute toxicity in animal models up to high doses (2000 mg/kg), indicating a favorable safety profile for potential therapeutic applications .
- Mechanistic Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in bacterial replication and survival, suggesting pathways for further drug development .
Properties
IUPAC Name |
3-chloro-6-fluoropyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXNHNRAOBLSNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274456 | |
Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207609-53-7 | |
Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207609-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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